molecular formula C₁₄H₁₁I₄NO₂·HCl B1142628 3,3',5,5'-Tetraiodothyronamine Hydrochloride CAS No. 788824-71-5

3,3',5,5'-Tetraiodothyronamine Hydrochloride

Cat. No.: B1142628
CAS No.: 788824-71-5
M. Wt: 732.86
InChI Key:
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Description

3,3’,5,5’-Tetraiodothyronamine Hydrochloride is a derivative of thyronamine, a class of compounds related to thyroid hormones. It is known for its significant role in neurology and endocrinology, particularly in the modulation of adrenergic receptors and neurotransmission. The compound has a molecular formula of C14H11I4NO2.HCl and is often used in research related to stress, anxiety, depression, and other neurological conditions .

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride in laboratory settings are not well-documented. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

The metabolic pathways that 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is involved in are not fully understood. It is known to interact with various enzymes and cofactors , but the specific effects on metabolic flux or metabolite levels are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride typically involves the iodination of thyronamine. The process includes the following steps:

    Iodination: Thyronamine is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at the 3, 3’, 5, and 5’ positions.

    Hydrochloride Formation: The iodinated product is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetraiodothyronamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be employed for halogen exchange.

Major Products:

Scientific Research Applications

3,3’,5,5’-Tetraiodothyronamine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3,3’,5,5’-Tetraiodothyroacetic Acid: Another iodinated derivative with similar biological activities but different pharmacokinetics.

    Triiodothyronine (T3): A thyroid hormone with overlapping but distinct physiological effects.

    Thyroxine (T4): The primary thyroid hormone, which is metabolized to active forms like T3 and thyronamines.

Uniqueness: 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is unique due to its specific iodination pattern and its dual role in modulating both adrenergic and thyroid hormone pathways. This dual functionality makes it a valuable tool in both neurological and endocrinological research .

Properties

CAS No.

788824-71-5

Molecular Formula

C₁₄H₁₁I₄NO₂·HCl

Molecular Weight

732.86

Synonyms

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol Hydrochloride

Origin of Product

United States

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